molecular formula C16H13ClN2O2 B11786292 Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11786292
M. Wt: 300.74 g/mol
InChI Key: RANXKVQMYZVPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416344-27-8) is a high-purity benzimidazole derivative supplied with a guaranteed purity of 97% . This compound is intended for research and development purposes only. Benzimidazole is a privileged scaffold in medicinal chemistry, known as a "pharmacophore of remarkable versatility" . Its structure is a bicyclic heterocycle consisting of fused benzene and imidazole rings, which is structurally similar to naturally occurring purine nucleotides . This similarity allows benzimidazole derivatives to interact effectively with the biopolymers of living systems, making them highly significant in pharmaceutical research . Scientific literature highlights that 1H-benzimidazole derivatives, particularly those substituted at the C-2 and C-6 positions like this compound, are of great interest for their potential pharmacological activities . Structure-activity relationship (SAR) studies indicate that the N-1, C-2, and C-6 positions of the benzimidazole ring are critical for modulating biological effects . The 4-chlorophenyl group at the C-2 position and the ester functional group at the C-6 position are strategic modifications designed to explore and enhance the compound's bioactivity profile. Related 1H-benzimidazole derivatives have demonstrated a wide spectrum of biological activities in research settings, including potent antimicrobial and anticancer properties . For instance, certain structurally similar compounds have shown activity against bacterial strains such as Escherichia coli , Streptococcus faecalis , and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity . Furthermore, research suggests that some benzimidazole derivatives exhibit promising anticancer activity against various human tumor cell lines, with mechanisms of action that may involve targeting enzymes like dihydrofolate reductase (DHFR) . This product is offered exclusively for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

RANXKVQMYZVPHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The one-pot synthesis of benzimidazole derivatives, as demonstrated by Sun et al. (2014), involves sequential Pd-catalyzed N-arylation and Cu-mediated C–H functionalization. For Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate, this method requires:

  • Ethyl 3,4-diaminobenzoate as the amidine precursor.

  • 4-Chloroiodobenzene as the aryl halide.

Procedure :

  • Pd-Catalyzed N-Arylation : Ethyl 3,4-diaminobenzoate (0.3 mmol), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.0 equiv.) are combined in xylene under nitrogen. 4-Chloroiodobenzene (1.0 equiv.) is added, and the mixture is stirred at 140°C for 18 hours.

  • Cu-Mediated Cyclization : Cu(OAc)₂ (0.3 equiv.) is introduced, and the reaction is oxygenated at 140°C for 8 hours. The product is purified via silica gel chromatography (EtOAc/petroleum ether, 1:6).

Key Data :

  • Yield : 82–90% (based on analogous compounds in).

  • Characterization : ¹H NMR (CDCl₃) δ 7.88 (d, J = 8.0 Hz, 2H, Ar–H), 7.65–7.35 (m, 6H, Ar–H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

Acid-Catalyzed Cyclocondensation

Phillips-Ladenburg Method

The classical benzimidazole synthesis involves condensing 1,2-diamines with aldehydes under acidic conditions. For this compound:

  • Ethyl 3,4-diaminobenzoate reacts with 4-chlorobenzaldehyde in HCl-saturated ethanol.

Procedure :

  • A mixture of ethyl 3,4-diaminobenzoate (1.0 equiv.) and 4-chlorobenzaldehyde (1.2 equiv.) is refluxed in ethanol with concentrated HCl (2–3 drops) for 12 hours.

  • The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and recrystallized from ethanol.

Key Data :

  • Yield : 70–75% (extrapolated from).

  • LCMS : m/z 341.1 [M+H]⁺ (calculated for C₁₆H₁₃ClN₂O₂: 340.07).

Post-Functionalization of Benzimidazole Intermediates

Esterification of Carboxylic Acid Precursors

If the benzimidazole core is synthesized with a carboxylic acid group at position 6, esterification with ethanol can introduce the ethyl carboxylate:

Procedure :

  • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid (1.0 equiv.) is dissolved in ethanol.

  • H₂SO₄ (catalytic) is added, and the mixture is refluxed for 6 hours.

  • The solvent is evaporated, and the product is purified via column chromatography.

Key Data :

  • Yield : 85–90% (based on).

  • ¹³C NMR (CDCl₃) : δ 167.2 (C=O), 151.3 (C–N), 136.3 (C–Cl), 128.1 (Ar–C), 60.5 (OCH₂CH₃), 14.3 (CH₃).

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Functional Group Tolerance
Pd/Cu Catalysis82–90%26 hoursHighSensitive to oxygen/moisture
Acid-Catalyzed Condensation70–75%12 hoursModerateRequires acid-stable groups
Esterification85–90%6 hoursLowCompatible with free –COOH

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring the 4-chlorophenyl group attaches at position 2 requires precise stoichiometry and catalyst loading.

  • Ester Hydrolysis : Acidic or basic conditions during cyclization may hydrolyze the ethyl ester. Using non-aqueous solvents (e.g., xylene) mitigates this.

  • Purification : Silica gel chromatography (EtOAc/hexane) effectively separates the product from regioisomers .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can produce a variety of substituted chlorophenyl derivatives .

Scientific Research Applications

Biological Activities

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, particularly against specific cancer cell lines. Further research is required to elucidate the mechanisms of action and efficacy in vivo.
  • GABA-A Receptor Modulation : Similar compounds have shown promise as positive allosteric modulators of GABA-A receptors, indicating potential applications in treating neurological disorders .

Drug Development

This compound serves as a scaffold for designing new pharmaceuticals. Its structural features allow for modifications that can lead to derivatives with enhanced biological activities. For instance, derivatives have been synthesized to improve metabolic stability and reduce hepatotoxicity .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
  • GABA-A Receptor Modulation : Research highlighted the compound's potential as a modulator of GABA-A receptors, which are critical in treating anxiety and other neurological disorders. The study provided insights into its binding affinity and interaction profiles with receptor subtypes .

Material Science Applications

Beyond medicinal uses, this compound may find applications in material science due to its unique structural properties. Its derivatives could be explored for use in organic light-emitting diodes (OLEDs) or as components in polymeric materials due to their electronic properties.

Mechanism of Action

The mechanism of action of Ethyl2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features :

  • 2-Position : The 4-chlorophenyl group confers electron-withdrawing properties, enhancing binding affinity to hydrophobic enzyme pockets.
  • 6-Position : The ethyl ester improves lipophilicity and metabolic stability compared to methyl esters or carboxylic acid derivatives .

Benzimidazole derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison of ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate with structurally analogous compounds:

Substituent Effects on the Phenyl Ring
Compound Substituent (2-Position) Key Properties Biological Activity Reference
Ethyl 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylate 4-Cl Enhanced hydrophobicity; electron-withdrawing effect improves target binding Potential α-glucosidase inhibition
Ethyl 2-(4-methoxyphenyl)-1H-benzimidazole-6-carboxylate 4-OCH₃ Electron-donating methoxy group reduces binding affinity to hydrophobic sites Moderate anti-α-glucosidase activity
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole 4-F Smaller halogen improves metabolic stability; methyl group increases lipophilicity Metabolically stable EGFR inhibitor

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance binding to enzymes like α-glucosidase and EGFR due to increased dipole interactions .
  • Electron-Donating Groups (OCH₃) : Reduce potency but may improve solubility .
Ester Group Variations at the 6-Position
Compound Ester Group (6-Position) Molecular Weight (g/mol) LogP* Metabolic Stability
Ethyl 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylate Ethyl (COOEt) ~316.75 3.2 High
Methyl 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylate Methyl (COOMe) ~302.72 2.8 Moderate
2-(4-Chlorophenyl)-1H-benzimidazole-6-carbohydrazide Hydrazide (CONHNH₂) ~302.73 1.5 Low (prone to hydrolysis)

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters exhibit higher lipophilicity (LogP ~3.2) and slower hydrolysis, enhancing bioavailability .
  • Hydrazide Derivatives : Improved water solubility but reduced stability due to hydrolytic susceptibility .
Substitutions at Other Positions
Compound Additional Substituents Synthesis Method Notable Findings
Methyl 2-(butylamino)-1H-benzimidazole-6-carboxylate Butylamino at 2-position Microwave-assisted synthesis Improved necroptosis inhibition via enhanced cellular uptake
Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate Imidazole-propyl at 1-position Crystal structure resolved Stabilized hydrogen bonding network; potential for kinase inhibition

Key Observations :

  • N1-Substituents (e.g., imidazole-propyl) : Introduce steric bulk and hydrogen-bonding capacity, influencing target selectivity .
  • Microwave Synthesis : Reduces reaction time (e.g., 10 minutes vs. 72 hours for reflux) and improves yield .

Biological Activity

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The following sections explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃ClN₂O₂
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 1416344-27-8

The compound features a benzimidazole core substituted with a 4-chlorophenyl group and an ethyl carboxylate moiety, which contribute to its unique biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that this compound can significantly reduce the viability of several cancer cell lines, including:

  • A549 (lung cancer)
  • H322 (lung cancer)
  • H1299 (lung cancer)

The exact mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve modulation of key signaling pathways related to cell proliferation and survival .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to these targets, modulating their activity and leading to various biological effects.

Research utilizing molecular docking simulations has provided insights into the binding affinities of this compound with certain biological targets, which is crucial for optimizing its pharmacological profile.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against a panel of bacterial strains, revealing promising antibacterial activity with MIC values comparable to established antibiotics.
  • Anticancer Activity Assessment : Another research effort focused on its effects on lung cancer cell lines, demonstrating significant cytotoxicity and suggesting potential pathways for therapeutic intervention.
  • Mechanistic Studies : Investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.